(S)-2-Boc-amino-pent-4-enoic acid benzyl ester
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Overview
Description
(S)-2-Boc-amino-pent-4-enoic acid benzyl ester is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group, a pent-4-enoic acid backbone, and a benzyl ester functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Boc-amino-pent-4-enoic acid benzyl ester typically involves several key steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Pent-4-enoic Acid Backbone: This can be achieved through various methods, including the use of Grignard reagents or Wittig reactions to introduce the double bond.
Esterification: The carboxylic acid group is esterified with benzyl alcohol using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under mild conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The double bond in the pent-4-enoic acid backbone can undergo oxidation to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding saturated compound.
Substitution: The benzyl ester group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products
Epoxides: and from oxidation.
Saturated esters: from reduction.
Substituted esters: from nucleophilic substitution.
Scientific Research Applications
(S)-2-Boc-amino-pent-4-enoic acid benzyl ester is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of complex molecules and natural products.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: In the production of fine chemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of (S)-2-Boc-amino-pent-4-enoic acid benzyl ester involves its reactivity towards nucleophiles and electrophiles. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The ester group can be hydrolyzed to release the corresponding carboxylic acid and alcohol .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Boc-amino-pent-4-enoic acid methyl ester
- (S)-2-Boc-amino-pent-4-enoic acid ethyl ester
- (S)-2-Boc-amino-pent-4-enoic acid propyl ester
Uniqueness
(S)-2-Boc-amino-pent-4-enoic acid benzyl ester is unique due to its benzyl ester group, which provides distinct reactivity and stability compared to other alkyl esters. The benzyl group can be selectively removed under mild hydrogenation conditions, making it a versatile protecting group in organic synthesis .
Properties
IUPAC Name |
benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-5-9-14(18-16(20)22-17(2,3)4)15(19)21-12-13-10-7-6-8-11-13/h5-8,10-11,14H,1,9,12H2,2-4H3,(H,18,20)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDCSHFAYROYMG-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)C(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC=C)C(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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